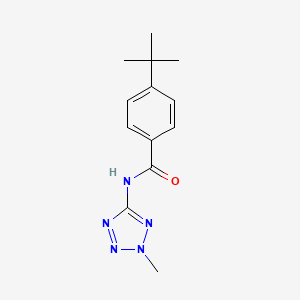
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyrrole ring, which is further substituted with a carboxylic acid group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a phenyl-substituted acetic acid derivative under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid: Lacks the phenyl group at the 4-position.
5-Methyl-4-phenylthiophene-3-carboxylic acid: Lacks the pyrrole ring.
Uniqueness
5-Methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid is unique due to the presence of both the phenyl and methyl groups, as well as the fused thiophene and pyrrole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
151258-65-0 |
|---|---|
Fórmula molecular |
C16H13NO2S |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO2S/c1-11-13(12-7-3-2-4-8-12)14(16(18)19)15(20-11)17-9-5-6-10-17/h2-10H,1H3,(H,18,19) |
Clave InChI |
JUZLNSOSHUXHJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzamide](/img/structure/B12543569.png)
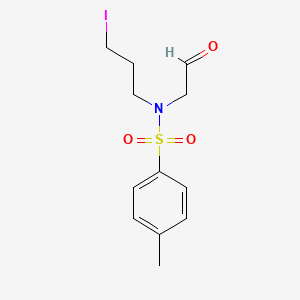
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)

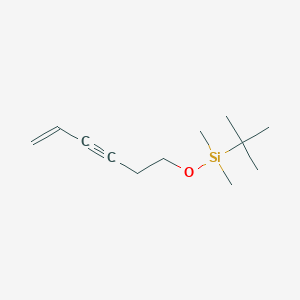
![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)

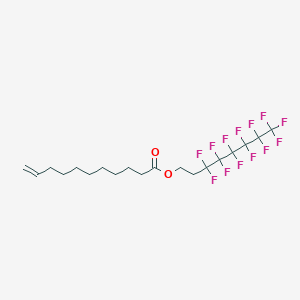
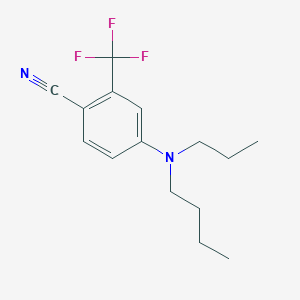

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)

